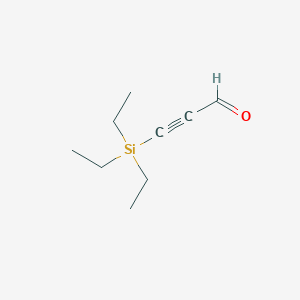![molecular formula C20H21N3O B1302840 4-[3-(Difenilmetil)-1,2,4-oxadiazol-5-il]-piperidina CAS No. 849925-02-6](/img/structure/B1302840.png)
4-[3-(Difenilmetil)-1,2,4-oxadiazol-5-il]-piperidina
Descripción general
Descripción
The compound 4-[3-(Diphenylmethyl)-1,2,4-oxadiazol-5-yl]-piperidine is a derivative of 1,2,4-oxadiazole, a heterocyclic compound that has garnered interest due to its biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss various derivatives of 1,2,4-oxadiazole and their synthesis, molecular structure, chemical reactions, and physical and chemical properties, which can provide insights into the analysis of the compound .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives typically involves a series of steps starting from basic building blocks such as carboxylic acids, esters, or sulfonyl chlorides. For instance, the synthesis of antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides involves SAR-guided optimization of terminal fragments to achieve compounds with high potency in antiproliferative assays . Similarly, the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide includes reactions of benzenesulfonyl chloride with ethyl isonipecotate, followed by further conversions and reactions with different N-aralkyl/aryl substituted 2-bromoacetamides .
Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazole derivatives is often confirmed using techniques such as single crystal X-ray diffraction studies, as seen in the synthesis of novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives . Computational density functional theory (DFT) calculations can also be used to identify reactive sites for electrophilic and nucleophilic attacks .
Chemical Reactions Analysis
The chemical reactivity of 1,2,4-oxadiazole derivatives can be quite varied. For example, the Boulton–Katritzky rearrangement of 5-aryl-3-[2-(piperidin-1-yl)ethyl]-1,2,4-oxadiazoles can occur under specific conditions, leading to the formation of spiropyrazoline compounds instead of planar structures . This indicates that the compound may also undergo similar rearrangements under the right conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazole derivatives are influenced by their molecular structure. For instance, the presence of different substituents can affect their antimicrobial activity . Spectral analysis techniques such as NMR, IR, and mass spectrometry are commonly used to elucidate the structures of these compounds and infer their properties . Additionally, the biological activities of these compounds, such as their antiproliferative and antimicrobial effects, are often evaluated through various assays .
Aplicaciones Científicas De Investigación
Agentes Antiinfecciosos
El andamiaje de 1,2,4-oxadiazol, que es parte del compuesto, ha sido sintetizado por varios grupos de investigación como agentes antiinfecciosos. Estos agentes han mostrado actividades antibacterianas, antivirales y antileishmaniales . También se ha explorado el potencial del compuesto para la Relación Estructura-Actividad (SAR), el potencial de actividad y el objetivo prometedor para el modo de acción .
Potencial Antimmicrobiano
Algunos derivados de 1,2,4-oxadiazoles han mostrado un potencial antimicrobiano significativo. Se ha encontrado que son potentes contra cepas microbianas y fúngicas grampositivas y gramnegativas, mostrando una mejor potencia que algunos medicamentos existentes .
Efecto Antiinflamatorio
Los derivados de 1,3,4-oxadiazol han mostrado efectos antiinflamatorios. Por ejemplo, los derivados de 2-[3-(4-bromofenil)propan-3-ona]-5-fenil-1,3,4-oxadiazol mostraron un efecto antiinflamatorio que osciló entre un 33% y un 62% .
Propiedades Antineoplásicas y Anticancerígenas
Muchos derivados de oxadiazol exhiben propiedades antineoplásicas y anticancerígenas . Esto los convierte en candidatos potenciales para el desarrollo de nuevas terapias contra el cáncer.
Propiedades Antioxidantes y Analgésicas
Además de sus efectos antiinflamatorios, algunos derivados de 1,3,4-oxadiazol también exhiben propiedades antioxidantes y analgésicas . Esto sugiere aplicaciones potenciales en el tratamiento de afecciones asociadas con el estrés oxidativo y el dolor.
Aplicaciones en Agricultura
Los compuestos basados en 1,3,4-oxadiazol pueden actuar como agentes de protección de plantas debido a su actividad herbicida, insecticida y fungicida . Esto los hace valiosos en la agricultura moderna, ayudando a proteger los cultivos de diversas plagas y enfermedades.
Mecanismo De Acción
Target of Action
It is known that 1,2,4-oxadiazole derivatives, which this compound is a part of, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
1,2,4-oxadiazole derivatives are known to interact with their targets to exert their anti-infective properties .
Biochemical Pathways
It is known that 1,2,4-oxadiazole derivatives can affect various biochemical pathways due to their broad-spectrum anti-infective activities .
Pharmacokinetics
It is known that 1,2,4-oxadiazole derivatives, which this compound is a part of, show better hydrolytic and metabolic stability .
Result of Action
It is known that 1,2,4-oxadiazole derivatives can have various effects due to their broad-spectrum anti-infective activities .
Action Environment
It is known that the synthesis of 1,2,4-oxadiazole derivatives can be performed at room temperature , which may suggest some level of environmental stability.
Propiedades
IUPAC Name |
3-benzhydryl-5-piperidin-4-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-3-7-15(8-4-1)18(16-9-5-2-6-10-16)19-22-20(24-23-19)17-11-13-21-14-12-17/h1-10,17-18,21H,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPRQKDVHUSKGTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC(=NO2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375582 | |
| Record name | 4-[3-(Diphenylmethyl)-1,2,4-oxadiazol-5-yl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
849925-02-6 | |
| Record name | 4-[3-(Diphenylmethyl)-1,2,4-oxadiazol-5-yl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3-Benzhydryl-1,2,4-oxadiazol-5-yl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![4-[3-(Trifluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B1302770.png)




